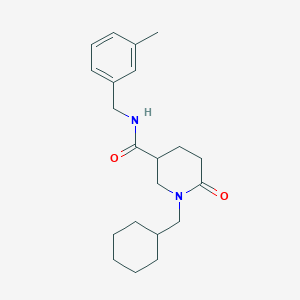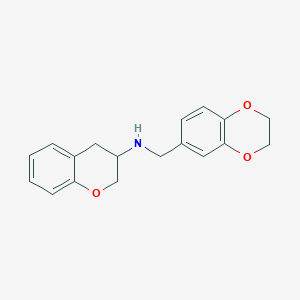![molecular formula C23H36N2O2 B6080476 {1'-[2-(cyclopentyloxy)benzyl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B6080476.png)
{1'-[2-(cyclopentyloxy)benzyl]-1,3'-bipiperidin-4-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1'-[2-(cyclopentyloxy)benzyl]-1,3'-bipiperidin-4-yl}methanol, also known as CPBM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPBM is a bipiperidine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of {1'-[2-(cyclopentyloxy)benzyl]-1,3'-bipiperidin-4-yl}methanol is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist. {1'-[2-(cyclopentyloxy)benzyl]-1,3'-bipiperidin-4-yl}methanol has been shown to bind to dopamine D2 receptors in the brain, which may contribute to its antipsychotic and antidepressant effects. {1'-[2-(cyclopentyloxy)benzyl]-1,3'-bipiperidin-4-yl}methanol may also modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which may contribute to its antinociceptive effects.
Biochemical and Physiological Effects:
{1'-[2-(cyclopentyloxy)benzyl]-1,3'-bipiperidin-4-yl}methanol has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce pain sensitivity and increase pain tolerance, indicating its potential use as an analgesic. {1'-[2-(cyclopentyloxy)benzyl]-1,3'-bipiperidin-4-yl}methanol has also been shown to reduce locomotor activity and induce catalepsy, indicating its potential use as an antipsychotic. Additionally, {1'-[2-(cyclopentyloxy)benzyl]-1,3'-bipiperidin-4-yl}methanol has been shown to reduce immobility time in the forced swim test, indicating its potential use as an antidepressant.
Vorteile Und Einschränkungen Für Laborexperimente
{1'-[2-(cyclopentyloxy)benzyl]-1,3'-bipiperidin-4-yl}methanol has several advantages for use in lab experiments. It is readily available and can be synthesized using various methods. {1'-[2-(cyclopentyloxy)benzyl]-1,3'-bipiperidin-4-yl}methanol has also been extensively studied, and its mechanism of action and physiological effects are well understood. However, {1'-[2-(cyclopentyloxy)benzyl]-1,3'-bipiperidin-4-yl}methanol also has some limitations for use in lab experiments. It has low solubility in water, which may limit its use in certain experiments. Additionally, {1'-[2-(cyclopentyloxy)benzyl]-1,3'-bipiperidin-4-yl}methanol has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
Zukünftige Richtungen
There are several future directions for research on {1'-[2-(cyclopentyloxy)benzyl]-1,3'-bipiperidin-4-yl}methanol. One potential direction is to investigate its potential use in the treatment of drug addiction and withdrawal symptoms. {1'-[2-(cyclopentyloxy)benzyl]-1,3'-bipiperidin-4-yl}methanol may also have potential applications in the treatment of other psychiatric disorders such as schizophrenia and bipolar disorder. Additionally, further studies are needed to investigate the safety and efficacy of {1'-[2-(cyclopentyloxy)benzyl]-1,3'-bipiperidin-4-yl}methanol in humans, as well as its potential side effects and drug interactions. Finally, research on the optimization of the synthesis of {1'-[2-(cyclopentyloxy)benzyl]-1,3'-bipiperidin-4-yl}methanol and its derivatives may lead to the development of more potent and selective compounds with potential therapeutic applications.
Synthesemethoden
{1'-[2-(cyclopentyloxy)benzyl]-1,3'-bipiperidin-4-yl}methanol has been synthesized through various methods, including the reduction of 1'-[2-(cyclopentyloxy)benzyl]-1,3'-bipiperidin-4-carboxylic acid with sodium borohydride, and the reaction of 1-(2-chloroethyl)-4-(cyclopentyloxy)piperidine with 1-(3,4-dimethoxybenzyl)piperidine. The synthesis of {1'-[2-(cyclopentyloxy)benzyl]-1,3'-bipiperidin-4-yl}methanol has been optimized to increase the yield and purity of the compound, and it has been characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
{1'-[2-(cyclopentyloxy)benzyl]-1,3'-bipiperidin-4-yl}methanol has been studied extensively for its potential applications in various fields of research. It has been shown to have antinociceptive, antipsychotic, and antidepressant effects in animal models. {1'-[2-(cyclopentyloxy)benzyl]-1,3'-bipiperidin-4-yl}methanol has also been studied for its potential use as a radioligand for imaging dopamine D2 receptors in the brain. Additionally, {1'-[2-(cyclopentyloxy)benzyl]-1,3'-bipiperidin-4-yl}methanol has been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms.
Eigenschaften
IUPAC Name |
[1-[1-[(2-cyclopentyloxyphenyl)methyl]piperidin-3-yl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O2/c26-18-19-11-14-25(15-12-19)21-7-5-13-24(17-21)16-20-6-1-4-10-23(20)27-22-8-2-3-9-22/h1,4,6,10,19,21-22,26H,2-3,5,7-9,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTALIALXKKIXOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC=C2CN3CCCC(C3)N4CCC(CC4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[1-[(2-Cyclopentyloxyphenyl)methyl]piperidin-3-yl]piperidin-4-yl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-6-methylnicotinohydrazide](/img/structure/B6080408.png)
![2,3-dimethoxy-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)benzamide](/img/structure/B6080413.png)


![2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}quinoline](/img/structure/B6080435.png)
![1-benzyl-4-{3-[1-(1H-1,2,4-triazol-1-ylacetyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6080438.png)
![6-(2-chlorophenyl)-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6080443.png)
![2-[4-(2,3-dimethoxybenzyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6080454.png)
![3-ethoxy-N-[2-(4-morpholinyl)-1-phenylethyl]benzamide](/img/structure/B6080465.png)
![N-methyl-N-(2-phenylethyl)-1-[(2E)-3-(2-thienyl)-2-propenoyl]-3-piperidinamine](/img/structure/B6080479.png)

![4-bromo-N-({[5-(butyrylamino)-2-chlorophenyl]amino}carbonothioyl)benzamide](/img/structure/B6080495.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6080496.png)